N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-20-17-8-6-15(10-14(17)11-18(20)21)19-24(22,23)16-7-5-12(2)13(3)9-16/h5-10,19H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYAXSIWXOXECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The indolinone core is synthesized via Fischer indole cyclization, a widely used method for indole derivatives.
Procedure :
- Phenylhydrazone Formation :
- Cyclization :
Nitration
Introduce the nitro group at C5 using mixed acid (HNO₃/H₂SO₄):
- Stir the indolinone in concentrated sulfuric acid at 0°C.
- Add fuming nitric acid dropwise, then warm to 25°C for 4 hours.
- Pour into ice, neutralize with NaHCO₃, and extract with dichloromethane.
Yield : ~70% (estimated from sulfonamide nitration analogs).
Reduction of Nitro to Amine
Catalytic hydrogenation converts the nitro group to an amine:
- Suspend 1-ethyl-5-nitro-2-oxo-2,3-dihydro-1H-indole in ethanol with 10% Pd/C (5 wt%).
- Apply H₂ gas (1 atm) at 25°C for 12 hours.
- Filter and concentrate to obtain 1-ethyl-5-amino-2-oxo-2,3-dihydro-1H-indole.
Yield : 85–90% (consistent with Pd-mediated reductions).
Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride
Sulfonation of 3,4-Dimethylbenzene
Chlorosulfonation :
- Add 3,4-dimethylbenzene (1.0 equiv) to chlorosulfonic acid (3.0 equiv) at 0°C.
- Stir at 25°C for 4 hours, then pour onto ice.
- Extract the sulfonyl chloride with dichloromethane and dry over Na₂SO₄.
Yield : 65–75% (similar to benzenesulfonyl chloride syntheses).
Sulfonamide Coupling
Reaction Conditions
Workup
- Quench with water, extract with ethyl acetate.
- Wash organic layer with 1 M HCl, saturated NaHCO₃, and brine.
- Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : 55–62% (based on analogous sulfonamide couplings).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method Step | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Fischer Indole Synthesis | PPA, 150°C, 6 h | 60–68 | High regioselectivity |
| Nitration | HNO₃/H₂SO₄, 0–25°C, 4 h | ~70 | Direct functionalization |
| Sulfonamide Coupling | Et₃N/DMAP, DMF, 25°C, 12 h | 55–62 | Mild conditions, minimal side products |
Mechanistic Insights
- Fischer Cyclization : Acid-catalyzed-sigmatropic rearrangement forms the indole nucleus.
- Sulfonylation : Nucleophilic attack by the indole amine on the electrophilic sulfur of sulfonyl chloride, facilitated by Et₃N.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzenesulfonamide or indolinone moieties are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target involved.
Comparison with Similar Compounds
Structural Analogs from Screening Libraries ()
Two closely related sulfonamide derivatives, F721-0032 and F743-0096, share structural motifs with the target compound:
| Compound ID | Molecular Formula | Molecular Weight | Substituents on Indole/Quinoline | Substituents on Benzene Ring |
|---|---|---|---|---|
| Target Compound | C19H21N2O3S | 357.45 g/mol | 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl | 3,4-dimethyl |
| F721-0032 | C18H20N2O4S | 360.43 g/mol | 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl | 2-methoxy-5-methyl |
| F743-0096 | C19H22N2O4S | 374.46 g/mol | 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl | 2-methoxy-4,5-dimethyl |
Key Observations :
- F721-0032 replaces the 3,4-dimethyl group with 2-methoxy-5-methyl, likely altering electron density and steric effects. The higher molecular weight (360.43 vs.
- F743-0096 employs a tetrahydroquinoline core instead of dihydroindole, which may enhance planarity and π-stacking interactions. The 4,5-dimethyl substituents on the benzene ring could improve target selectivity .
Functional Analogs in Antitumor Research ()
Antitumor 2-Oxoindole Derivatives ()
A series of 3,5-disubstituted-2-oxoindole derivatives (e.g., compounds 1a–d ) were synthesized as antitumor agents. These analogs feature substitutions such as thiophene or imidazole at the 3-position, contrasting with the sulfonamide group in the target compound. For example:
- Compound 2 : 2-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide.
- Compound 1a : Incorporates a 2-thiophene carboxaldehyde substituent.
Comparison :
Kinase Inhibitors ()
GSK2606414 (PERK inhibitor) shares the 2-oxo-2,3-dihydro-1H-indol-5-yl motif but replaces the sulfonamide with a pyrrolo[2,3-d]pyrimidin-4-amine group. Its potency (IC50 = 0.3 nM against PERK) highlights the importance of the indole scaffold in kinase inhibition .
Key Difference :
- The sulfonamide in the target compound may shift selectivity toward other kinases (e.g., VEGFR or EGFR) compared to GSK2606414’s PERK specificity.
Hybrid Indole-Based Compounds ()
Hybrid molecules combining indole scaffolds with other pharmacophores, such as HDAC or EGFR inhibitors, demonstrate synergistic effects. For example:
- Hybrid SAHA-Indole Compound : Merges a hydroxamic acid (HDACi) with a VEGFR-targeting indole .
- EGFR Inhibitor Combination : A thiazolidine-2,4-dione-indole hybrid paired with an EGFR tyrosine kinase inhibitor .
Comparison :
- The target compound lacks a hybrid design but could serve as a precursor for such strategies by functionalizing the sulfonamide group with additional moieties.
Biological Activity
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
- Molecular Formula: C19H20N2O2S
- Molecular Weight: 336.44 g/mol
- LogP: 3.2292
- Polar Surface Area: 38.859 Ų
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes critical for tumor growth and bacterial proliferation.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values: Compounds with similar structures showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A431 cell lines, indicating potent antitumor activity .
Antibacterial Activity
The antibacterial efficacy of sulfonamides is well-documented. This compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria:
- Activity Assessment: Compounds in this class have shown promising results in inhibiting bacterial growth, attributed to their structural features that enhance membrane permeability and target bacterial enzymes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the phenyl ring and the presence of electron-donating groups significantly influence the biological activity of sulfonamides:
Study 1: Antitumor Efficacy
A series of derivatives were synthesized and tested against human cancer cell lines (e.g., SK-Hep-1, MDA-MB-231). The results indicated that compounds with a similar indole structure exhibited moderate to high antiproliferative activity, suggesting potential for further development as anticancer agents .
Study 2: Antibacterial Screening
A comprehensive screening of sulfonamide derivatives revealed that certain substitutions led to enhanced antibacterial properties against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfonamide moiety in conferring activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
